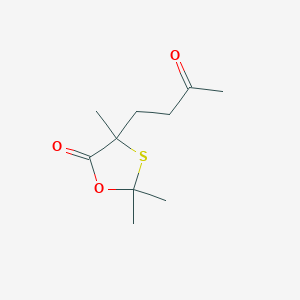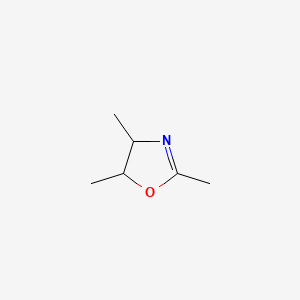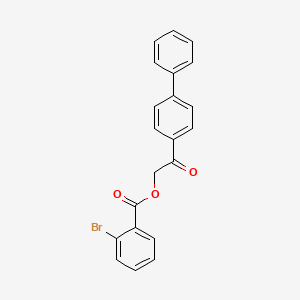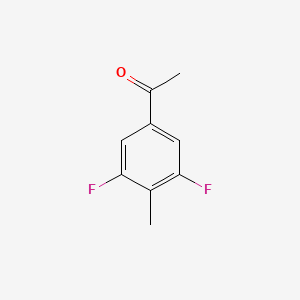
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 1,3-dimethyl-2-aminobenzamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Modulating signaling pathways: It may affect signaling pathways that regulate cell growth and apoptosis.
Binding to receptors: The compound may bind to specific receptors on cell surfaces, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- 1-(3-hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
Uniqueness
This compound stands out due to its unique combination of a quinazolinone core with a hydroxyphenyl group. This structure imparts specific biological activities that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
842955-36-6 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-4-3-8-13(14)16(20)18(2)15(17)11-6-5-7-12(19)10-11/h3-10,15,19H,1-2H3 |
InChI-Schlüssel |
PKDZXHCZOQSAJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(N(C(=O)C2=CC=CC=C21)C)C3=CC(=CC=C3)O |
Löslichkeit |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)

![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)




![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


